6-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]-N-(2-phenylethyl)hexanamide
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Overview
Description
6-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]-N-(2-phenylethyl)hexanamide is a complex organic compound with a molecular formula of C22H24N2O2S3 and a molecular weight of 444.641 g/mol . This compound is characterized by its unique structure, which includes a thiazolidinone ring, a thienylmethylene group, and a phenylethyl substituent. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Chemical Reactions Analysis
6-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]-N-(2-phenylethyl)hexanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]-N-(2-phenylethyl)hexanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]-N-(2-phenylethyl)hexanamide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The thiazolidinone ring and thienylmethylene group may interact with enzymes and receptors, leading to changes in cellular processes . Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 6-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]-N-(2-phenylethyl)hexanamide include:
- 6-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]-N-(2-pyridinyl)hexanamide
- 6-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]-N-(3-pyridinyl)hexanamide
- 6-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]-N-(1,3-thiazol-2-yl)hexanamide
These compounds share similar structural features but differ in the substituents attached to the thiazolidinone ring. The unique combination of the thienylmethylene and phenylethyl groups in this compound contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C22H24N2O2S3 |
---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)hexanamide |
InChI |
InChI=1S/C22H24N2O2S3/c25-20(23-13-12-17-8-3-1-4-9-17)11-5-2-6-14-24-21(26)19(29-22(24)27)16-18-10-7-15-28-18/h1,3-4,7-10,15-16H,2,5-6,11-14H2,(H,23,25)/b19-16+ |
InChI Key |
CFAXLSKZDBSOKL-KNTRCKAVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)CCCCCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCCCCN2C(=O)C(=CC3=CC=CS3)SC2=S |
Origin of Product |
United States |
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